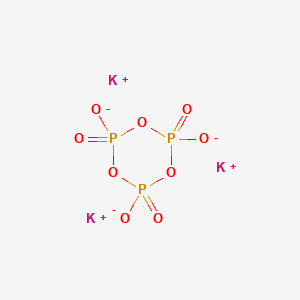

Potassium trimetaphosphate

Description

Properties

CAS No. |

16043-48-4 |

|---|---|

Molecular Formula |

K3O9P3 |

Molecular Weight |

354.21 g/mol |

IUPAC Name |

tripotassium;2,4,6-trioxido-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide |

InChI |

InChI=1S/3K.H3O9P3/c;;;1-10(2)7-11(3,4)9-12(5,6)8-10/h;;;(H,1,2)(H,3,4)(H,5,6)/q3*+1;/p-3 |

InChI Key |

SUZJDLRVEPUNJG-UHFFFAOYSA-K |

Canonical SMILES |

[O-]P1(=O)OP(=O)(OP(=O)(O1)[O-])[O-].[K+].[K+].[K+] |

Origin of Product |

United States |

Synthetic Methodologies for Potassium Trimetaphosphate

High-Temperature Solid-Phase Reaction Pathways

High-temperature solid-phase reaction is a conventional and widely documented method for the synthesis of alkali metal trimetaphosphates. This approach is conceptually straightforward and relies on the thermal dehydration and subsequent cyclization of an appropriate phosphate (B84403) precursor.

The most common precursor for this synthesis is potassium dihydrogen phosphate (KH₂PO₄). The process involves heating this salt to a high temperature, typically in the range of 550–600°C. During heating, molecules of water are eliminated, and the phosphate tetrahedra polymerize. The trimetaphosphate ring is the thermodynamically favored cyclic product under these conditions for sodium, and the principle applies to potassium as well.

While effective, this method requires significant energy input due to the high temperatures. A critical challenge is controlling the polymerization process to maximize the yield of the desired trimer. Factors such as temperature, reaction time, and atmospheric conditions can influence the product distribution, potentially leading to the formation of higher-order cyclic phosphates or linear polyphosphates, which can affect the purity of the final product. For instance, the industrial production of the analogous sodium trimetaphosphate (Na₃P₃O₉) involves heating sodium dihydrogen phosphate to 550°C. Another high-temperature method involves the reaction of orthophosphoric acid with sodium chloride at 600°C to yield high-purity sodium trimetaphosphate.

| Parameter | Value |

| Precursor | Potassium Dihydrogen Phosphate (KH₂PO₄) |

| Temperature | 550 - 600°C |

| Reaction Type | Thermal Dehydration / Condensation |

| Main Product | Potassium Trimetaphosphate (K₃P₃O₉) |

| Key Challenge | Controlling polymerization to avoid impurities |

Mechanochemical Synthesis Approaches for Reduced Phosphorus Compounds

Mechanochemical synthesis is a solvent-free technique that uses mechanical energy, such as from ball milling, to induce chemical reactions. This approach is recognized as a green chemistry method due to its reduction or elimination of solvent use and often lower energy requirements compared to high-temperature thermal methods.

While mechanochemical routes are employed for synthesizing various complex phosphates, such as KMgPO₄ and calcium phosphates, specific research detailing the direct synthesis of this compound from simpler precursors via this method is not widely documented in the available literature. Research in this area has often focused on the reactions of trimetaphosphates rather than their synthesis. For example, studies have demonstrated the mechanochemical reduction of sodium trimetaphosphate using potassium hydride to produce phosphite (B83602). This indicates the reactivity of the trimetaphosphate ring under mechanochemical conditions but does not describe its formation.

The general principle of mechanochemical synthesis involves milling precursor powders in a high-energy ball mill. The repeated collisions of the milling balls with the powder mixture provide the activation energy for the chemical reaction to occur in the solid state. For example, KMgPO₄ has been successfully prepared by milling KH₂PO₄ and Mg(OH)₂. This demonstrates the feasibility of forming P-O-P bonds and complex phosphate structures using this solvent-free method. Although a direct protocol for this compound is not detailed, the principles suggest that a mechanochemical reaction of potassium dihydrogen phosphate could potentially yield the target compound under optimized conditions, likely offering a lower-energy alternative to traditional thermal methods.

| Parameter | Value/Description |

| Technique | High-Energy Ball Milling |

| Principle | Mechanical energy induces solid-state reactions |

| Advantages | Solvent-free, potentially lower energy consumption |

| Application to K₃P₃O₉ | Not widely documented for direct synthesis; used in reactions of the compound. |

| Related Syntheses | KMgPO₄, various calcium phosphates |

Flow Chemistry Applications in Cyclic Phosphate Monomer Production

Flow chemistry represents a modern and highly efficient approach to chemical synthesis, offering significant advantages in safety, control, and scalability. This technology has been successfully applied to the end-to-end production of cyclic phosphate monomers, which are crucial building blocks for polyphosphoesters used in biomedical applications. mit.edu

The synthesis is typically conducted in a modular flow platform. A key process involves two main stages:

Cyclization: A suitable diol and a phosphorus source like phosphorus trichloride (PCl₃) are reacted under continuous flow conditions to produce a cyclic chlorophosphite intermediate. rsc.org This method allows for better control over the release of hazardous byproducts like HCl gas compared to batch processes. rsc.org

Oxidation: The cyclic chlorophosphite is then quantitatively converted to its corresponding cyclic chlorophosphate derivative. This oxidation step, which can take days in a batch reactor, is intensified in a flow system and can be completed in seconds due to the high mixing efficiency. researchgate.net

The resulting cyclic chlorophosphate can then be functionalized to yield the desired cyclic phosphate monomer. google.com This semi-continuous platform mitigates the safety and instability issues associated with traditional batch production of these monomers. mit.edu The ability to perform real-time monitoring, for instance with in-line ³¹P NMR, allows for precise process optimization. rsc.org After optimization at a microfluidic scale, the process can be scaled up to a mesofluidic platform capable of producing kilograms of product per day. mit.edursc.org

| Parameter | Flow Chemistry Approach | Traditional Batch Method |

| Safety | Enhanced; controlled release of byproducts (e.g., HCl) | Significant hazards with gas release at scale |

| Reaction Time | Drastically reduced (e.g., oxidation in seconds) | Can be very long (hours to days) |

| Control | High; real-time monitoring possible | Less precise control over reaction parameters |

| Scalability | Readily scalable from micro- to meso-fluidic systems | Scale-up can be complex and introduce new risks |

| Efficiency | High throughput and quantitative conversions | Often lower yields and efficiency |

Novel Approaches for Water-Soluble Potassium Polymetaphosphate with Trimetaphosphate Structures

Potassium polymetaphosphate is typically insoluble in water, which limits its applications. A novel synthetic method has been developed to produce a water-soluble form of potassium polymetaphosphate by encouraging the formation of cyclic trimetaphosphate and tetraphosphate structures within the polymer matrix. researchgate.net

This method involves the addition of divalent cations, introduced via a metal oxide, to the potassium dihydrogen phosphate precursor. researchgate.net The presence of these cations disrupts the stable linear chain arrangement of the polymetaphosphate, promoting the formation of smaller, water-soluble ring structures. researchgate.net

The patented preparation method includes the following steps:

Mixing: Potassium dihydrogen phosphate is mixed with a divalent cationic metal oxide. A preferred mass ratio for certain food processing applications is 86:14. researchgate.net

Polymerization: The mixture is heated to a temperature of 600-700°C and held for 1-3 hours to ensure complete polymerization into a melted vitreous phosphate. researchgate.net

Cooling: The molten material is then cooled slowly to room temperature, allowing the final structure to solidify. researchgate.net

The resulting product is a potassium polymetaphosphate with a high degree of water solubility, reportedly dissolving at a rate of 8-10 g per 100 mL of water. researchgate.net This enhanced solubility is attributed directly to the presence of the cyclic trimetaphosphate structures within the material. researchgate.net

| Parameter | Description |

| Objective | Increase water solubility of potassium polymetaphosphate |

| Precursors | Potassium dihydrogen phosphate, Divalent cationic metal oxide |

| Key Innovation | Addition of divalent cations to promote cyclic structures |

| Reaction Temp. | 600 - 700°C |

| Resulting Product | Water-soluble polymetaphosphate with trimetaphosphate rings |

Comparative Analysis of Synthetic Routes for Cyclic Phosphates

The choice of a synthetic route for this compound and other cyclic phosphates depends on factors such as the desired scale, purity requirements, safety considerations, and available equipment. Each of the discussed methodologies offers a distinct set of advantages and disadvantages.

High-Temperature Solid-Phase Reaction: This is the most traditional method. Its primary advantage is its simplicity, relying on common laboratory equipment like high-temperature furnaces. However, it is energy-intensive and can lead to a mixture of products, including linear and other cyclic polyphosphates, which may necessitate further purification. Controlling the reaction to achieve a high yield of a specific cyclic species like the trimer can be challenging.

Mechanochemical Synthesis: This approach stands out for its green chemistry credentials, as it is typically solvent-free and operates at or near room temperature, thus requiring less energy than thermal methods. However, its application for the direct synthesis of this compound is not well-established. While it is effective for producing other complex phosphates, its utility for this specific compound remains an area for further research. The primary drawback is the current lack of specific protocols and the potential for amorphous, rather than crystalline, products.

Flow Chemistry: This modern technique offers superior control over reaction parameters, leading to higher safety, faster reaction times, and greater product consistency. mit.edu It is exceptionally well-suited for scaling up production safely and efficiently. rsc.org The main disadvantages are the higher initial investment in specialized equipment and the need for expertise in designing and operating continuous flow systems.

Novel Water-Soluble Polymetaphosphate Approach: This is a specialized thermal method designed not to produce pure this compound, but to incorporate its structure into a larger polymer to achieve a specific functional goal (water solubility). researchgate.net It is an innovative example of materials engineering but is not a route for producing the pure, isolated compound.

| Methodology | Key Advantages | Key Disadvantages | Ideal Application |

| High-Temperature Solid-Phase | Simple process, uses standard equipment | High energy use, potential for impure products | Lab-scale synthesis where high purity is not critical |

| Mechanochemical Synthesis | Green (solvent-free), low energy | Lack of specific protocols for K₃P₃O₉, potential for amorphous products | Synthesis of complex or novel phosphate materials |

| Flow Chemistry | High safety, speed, control, and scalability | High initial equipment cost, requires specialized expertise | Industrial-scale, high-purity production of cyclic monomers |

| Water-Soluble Polymetaphosphate | Achieves specific material property (solubility) | Produces a mixed polymer, not pure K₃P₃O₉ | Creating functional materials for specific applications |

Structural Elucidation and Advanced Characterization of Potassium Trimetaphosphate

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopy is a cornerstone in the structural analysis of potassium trimetaphosphate, offering detailed insights into its molecular framework.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a highly effective technique for studying phosphorus-containing compounds due to the 100% natural abundance and spin-½ nucleus of the ³¹P isotope. wikipedia.orgoxinst.commdpi.com In ³¹P NMR, the chemical shift is sensitive to the local electronic environment of the phosphorus nucleus, providing valuable information about the structure of phosphate (B84403) compounds. wikipedia.orgmdpi.com For cyclic phosphates like trimetaphosphate, all phosphorus atoms are chemically equivalent, resulting in a single, sharp resonance in the proton-decoupled ³¹P NMR spectrum. huji.ac.il

The chemical shift for the trimetaphosphate anion (P₃O₉³⁻) is typically observed in a specific region of the spectrum. For instance, the ³¹P NMR chemical shift for a nucleoside 5'-O-trimetaphosphate has been reported to be in the range of -23.0 to -24.6 ppm, referenced to 85% H₃PO₄. trilinkbiotech.com The exact chemical shift can be influenced by factors such as solvent, pH, and the nature of the counter-ion. nih.gov The relatively simple spectrum, often a single peak, confirms the high symmetry of the trimetaphosphate ring. oxinst.comhuji.ac.il

| Compound Type | Observed ³¹P Chemical Shift (δ, ppm) | Reference | Notes |

|---|---|---|---|

| Nucleoside 5'-O-trimetaphosphate | -23.0 to -24.6 | trilinkbiotech.com | All three phosphorus atoms are equivalent, giving a single signal. |

| General P(V) Derivatives | +70 to -30 | trilinkbiotech.com | Represents the typical broad range for pentavalent phosphorus compounds. |

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. thermofisher.com These techniques are complementary and provide a detailed fingerprint of the functional groups present in a compound. For this compound, the spectra are dominated by vibrations of the P₃O₉³⁻ ring.

Key vibrational modes observed in the spectra of metaphosphates include:

Symmetric and asymmetric stretching vibrations of the P–O bonds within the PO₂ groups (non-bridging oxygens). researchgate.net

Symmetric and asymmetric stretching vibrations of the P–O–P bridges that form the cyclic backbone. researchgate.net

Bending and deformation modes of the O–P–O and P–O–P linkages. nih.gov

In Raman spectra of phosphate compounds, the symmetric stretching mode (ν₁) of the PO₄³⁻ group is typically observed around 965 cm⁻¹. nih.gov The antisymmetric stretching modes (ν₃) appear at higher wavenumbers, such as 1057 and 1089 cm⁻¹, while bending modes (ν₂ and ν₄) are found at lower frequencies. nih.gov FTIR is particularly sensitive to asymmetric vibrations, while Raman spectroscopy excels at detecting symmetric vibrations. thermofisher.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique | Assignment |

|---|---|---|---|

| νₛ(PO₂) | ~1100 - 1150 | Raman/FTIR | Symmetric stretch of terminal PO₂ groups |

| νₐₛ(PO₂) | ~1250 - 1300 | FTIR | Asymmetric stretch of terminal PO₂ groups |

| νₛ(P-O-P) | ~680 - 750 | Raman | Symmetric stretch of P-O-P bridge |

| νₐₛ(P-O-P) | ~900 - 1050 | FTIR | Asymmetric stretch of P-O-P bridge |

| Ring Deformation | Below 600 | Raman/FTIR | Bending and deformation modes of the P₃O₉ ring |

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. Both single-crystal and powder XRD techniques are used to analyze the crystal structure of this compound and related compounds. These studies provide precise information on lattice parameters, space group, and atomic coordinates.

| Compound | Crystal System | Space Group | Lattice Parameters |

|---|---|---|---|

| Na₂KP₃O₉ | Triclinic | P-1 | a=6.886 Å, b=9.494 Å, c=6.797 Å α=110.07°, β=104.69°, γ=86.68° iucr.org |

| HgKP₃O₉ | Orthorhombic | P2₁2₁2₁ | a=11.164 Å, b=12.46 Å, c=5.622 Å iucr.org |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for the characterization of inorganic polyphosphates in solution. nih.govresearchgate.net It allows for the detection of different polyphosphate species with high selectivity and sensitivity, often without the need for prior separation. nih.govcolby.edu ESI-MS is typically operated in negative ion mode for the analysis of phosphate anions. colby.edu

For trimetaphosphate, ESI-MS analysis reveals ions corresponding to the intact P₃O₉³⁻ anion and its protonated forms. The specific ions observed depend on the pH of the solution. Common ions detected for trimetaphosphate include:

[P₃O₉]³⁻

[HP₃O₉]²⁻

[H₂P₃O₉]⁻

The high selectivity of ESI-MS allows for the clear differentiation of trimetaphosphate from other linear and cyclic polyphosphates based on their distinct mass-to-charge (m/z) ratios. colby.edu The technique's detection limits are typically in the low ng/mL range. nih.gov It is important to optimize instrumental parameters, such as the nozzle potential, to avoid in-source fragmentation of the analyte, which could lead to misinterpretation of the spectra. colby.edu

| Ion | Formula | Theoretical m/z | Notes |

|---|---|---|---|

| Trimetaphosphate (3-) | [P₃O₉]³⁻ | 78.96 | Observed in solutions with higher pH. |

| Trimetaphosphate (2-) | [HP₃O₉]²⁻ | 118.96 | Observed in neutral to slightly acidic solutions. |

| Trimetaphosphate (1-) | [H₂P₃O₉]⁻ | 237.93 | Observed in more acidic solutions. |

Microscopic and Morphological Analysis (e.g., SEM, XPS)

Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) are surface-sensitive techniques that provide information on the morphology and elemental composition of a material, respectively.

Scanning Electron Microscopy (SEM) would be used to visualize the crystal habit, size distribution, and surface topography of this compound powders. The resulting micrographs can reveal whether the crystals are well-formed, aggregated, or have specific morphological features indicative of the crystallization process.

X-ray Photoelectron Spectroscopy (XPS) is employed to determine the elemental composition and the chemical (oxidation) states of the constituent elements on the sample's surface. For K₃P₃O₉, XPS analysis would yield binding energies for the K 2p, P 2p, and O 1s core levels. The binding energy of the P 2p peak would be characteristic of phosphorus in the +5 oxidation state, and the O 1s spectrum could potentially distinguish between bridging (P-O-P) and non-bridging (P=O) oxygen atoms.

Thermal Analysis Techniques for Phase Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are used to study the behavior of materials as a function of temperature. mdpi.comnih.gov These methods can identify phase transitions, decomposition temperatures, and assess thermal stability. ku.edu

For this compound, which is typically anhydrous, TGA would show it to be stable with no significant mass loss until its decomposition temperature is reached. The decomposition of metaphosphates at high temperatures can lead to the formation of other phosphate species. researchgate.net DTA or DSC scans would reveal endothermic or exothermic peaks corresponding to phase transitions (e.g., crystal form changes) or melting. For example, sodium trimetaphosphate is produced by heating sodium dihydrogen phosphate, indicating the high thermal stability of the trimetaphosphate ring once formed. wikipedia.org The melting point of related complex phosphates can be very high, often exceeding 800-1100 °C. researchgate.net

| Technique | Information Obtained | Expected Observations for K₃P₃O₉ |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Measures mass change versus temperature. mdpi.com | High thermal stability with a sharp mass loss at the decomposition temperature. |

| Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC) | Measures temperature difference or heat flow between sample and reference. nih.gov | Endothermic peaks corresponding to any crystalline phase transitions and melting. |

Chemical Reactivity and Reaction Mechanisms of Potassium Trimetaphosphate

Hydrolytic Degradation Kinetics and Mechanisms of Trimetaphosphates

The stability of the trimetaphosphate anion in aqueous solutions is finite, as it undergoes hydrolytic degradation. The primary mechanism of this degradation is the cleavage of a phosphorus-oxygen-phosphorus (P-O-P) bond within the ring structure. This ring-opening hydrolysis results in the formation of the linear triphosphate anion. wikipedia.org

The reaction can be represented as: P₃O₉³⁻ + H₂O → P₃O₁₀⁵⁻ + 2H⁺

The kinetics of this hydrolysis have been studied, and like the degradation of other polyphosphates, the rate is influenced by factors such as pH and temperature. rsc.orgscispace.com Studies on the hydrolysis of sodium trimetaphosphate in alkaline solutions have been particularly relevant for its application in detergents. acs.org In contrast to linear polyphosphates, which can degrade into shorter chains and trimetaphosphate rings, the cyclic nature of trimetaphosphate generally provides greater stability against rapid hydrolysis. rsc.orgresearchgate.net The process follows first-order kinetics, with the rate being pH-dependent. rsc.orgscispace.com

The table below summarizes key kinetic parameters for the degradation of long-chain polyphosphates, which includes the formation of trimetaphosphate as one of the degradation pathways.

| Degradation Process | pH | Temperature (°C) | Specific Rate Constant (k, min⁻¹) | Activation Energy (kcal/mol) | Calculated Half-life at 25°C (years) |

| Formation of Trimetaphosphate | 7 | 60 | 0.81 x 10⁻⁵ | 23.5 ± 1.5 | ~12 |

| Hydrolysis to Shorter Chains | 7 | 60 | 2.23 x 10⁻⁵ | 20.5 ± 1.0 | ~3.5 |

| Data derived from studies on long-chain polyphosphates. rsc.orgscispace.com |

Phosphoryl Transfer Reactions Involving Trimetaphosphate

Phosphoryl transfer reactions are central to the chemical utility of trimetaphosphate. science.gov The strained, high-energy P-O-P bonds in the trimetaphosphate ring make it an effective phosphorylating agent for a variety of nucleophiles, including amino acids and nucleosides.

Trimetaphosphate is widely recognized for its ability to activate amino acids and facilitate the formation of peptide bonds under prebiotic conditions. researchgate.netnih.gov This process is crucial as the condensation of amino acids in an aqueous environment is thermodynamically unfavorable. mdpi.com Trimetaphosphate provides the necessary energy and a reaction pathway for this condensation to occur. nih.gov

The generally accepted mechanism, particularly in alkaline solutions, involves a two-step process: nih.gov

Activation of the Amino Acid : The deprotonated amino group of an amino acid performs a nucleophilic attack on a phosphorus atom of the trimetaphosphate ring. This leads to the cleavage of a P-O bond and the formation of an N-phosphorylated amino acid intermediate (an open-chain N-triphosphoramidate). mdpi.comnih.gov This intermediate then undergoes intramolecular cyclization, where the carboxylate group attacks a phosphorus atom, displacing pyrophosphate and forming a highly reactive five-membered cyclic mixed anhydride (B1165640), often referred to as a cyclic acylphosphoramidate (CAPA). nih.govjst.go.jp

Peptide Bond Formation : A second amino acid molecule then acts as a nucleophile, attacking the activated carbonyl carbon of the cyclic intermediate. mdpi.com This leads to the formation of a dipeptide-N-phosphate, which is subsequently hydrolyzed to yield the dipeptide. nih.gov

This trimetaphosphate-mediated peptide synthesis has been demonstrated to be effective over a wide range of temperatures and pH levels. nih.gov The reaction of glycine (B1666218) and alanine (B10760859) with cyclo-triphosphate has been shown to produce the corresponding dipeptides, with the five-membered cyclic anhydride confirmed as a key intermediate. jst.go.jp

Trimetaphosphate also serves as a phosphorylating agent for nucleosides, a critical step in the prebiotic synthesis of nucleotides, the building blocks of RNA and DNA. nih.govresearchgate.net While early attempts to use trimetaphosphate for these reactions resulted in low yields, more recent methods have achieved practical syntheses of nucleoside triphosphates (NTPs). nih.govscilit.com

A successful approach involves activating the trimetaphosphate itself. For instance, reacting the tetrabutylammonium (B224687) salt of trimetaphosphate with mesitylenesulfonyl chloride in the presence of a base like DABCO creates a highly reactive intermediate. nih.govscilit.com The subsequent addition of a protected nucleoside allows for efficient phosphorylation to yield the corresponding NTP after deprotection. scilit.comnih.gov These triphosphorylation reactions proceed through a nucleoside-substituted trimetaphosphate intermediate, which upon aqueous hydrolysis, yields the final NTP product. nih.gov

Catalytic Effects in Chemical Transformations Involving Trimetaphosphate

Trimetaphosphate functions as a potent activating agent, or catalyst, in various chemical transformations, most notably in the condensation of biomolecules. mdpi.comnih.gov Its primary catalytic role is to overcome the thermodynamic barrier associated with dehydration reactions in aqueous media, such as the formation of peptides from amino acids. mdpi.comwikipedia.org

Mechanisms of Phosphorus-Oxygen Bond Formation and Cleavage

The reactivity of potassium trimetaphosphate is dominated by the formation and cleavage of phosphorus-oxygen (P-O) bonds. ucsd.edu

P-O Bond Cleavage:

Hydrolysis: The most fundamental P-O bond cleavage occurs during the hydrolytic opening of the trimetaphosphate ring to form linear triphosphate. This involves the nucleophilic attack of a water molecule on a phosphorus atom. wikipedia.org

Nucleophilic Attack: In phosphorylation reactions, P-O bond cleavage is initiated by a nucleophile, such as the amino group of an amino acid or the hydroxyl group of a nucleoside. mdpi.comnih.gov The nucleophile attacks one of the electrophilic phosphorus atoms in the P₃O₉³⁻ ring, leading to the breaking of an adjacent P-O-P linkage and the covalent attachment of the nucleophile to a phosphate (B84403) moiety. nih.gov

P-O Bond Formation:

Intramolecular Cyclization: A key example of P-O bond formation occurs during the trimetaphosphate-mediated synthesis of peptides. After the initial P-N bond is formed between the amino acid and the opened phosphate chain, the carboxyl group of the same amino acid attacks a phosphorus atom in an intramolecular fashion. This nucleophilic attack forms a new P-O bond, creating the five-membered cyclic active intermediate and eliminating pyrophosphate. nih.govnih.govresearchgate.net

These mechanisms of P-O bond dynamics are central to the role of trimetaphosphate as a phosphorylating and condensing agent in prebiotic and synthetic chemistry.

Redox Chemistry and Reduction to Phosphite (B83602)

Beyond its role in phosphoryl transfer, trimetaphosphate can undergo redox reactions. Specifically, it can be reduced from its P(V) oxidation state to a lower oxidation state. Research has demonstrated that condensed phosphates, including sodium trimetaphosphate, can be reduced to phosphite (HPO₃²⁻, containing P(III)) under solvent-free mechanochemical conditions. nih.govnih.govacs.org

This reduction is achieved using a strong reducing agent, such as potassium hydride (KH). chemrxiv.orgresearchgate.net The reaction involves hydride phosphorylation, where a hydride ion attacks a phosphorus atom. The proposed mechanism for trimetaphosphate involves an initial ring-opening, followed by a stepwise cleavage and reduction of the resulting phosphate chain to yield phosphite. researchgate.net

However, the reaction can also lead to over-reduction, forming hypophosphite (H₂PO₂⁻, containing P(I)) as a competing product. nih.govacs.org The reaction with trimetaphosphate has been noted to produce a higher degree of these over-reduced products compared to the reduction of linear polyphosphates. nih.govacs.org

The table below shows the optimized yields of phosphite from the mechanochemical reduction of various condensed phosphates with potassium hydride.

| Condensed Phosphate | Formula | Optimized Phosphite Yield (% based on total P) |

| Sodium Trimetaphosphate | Na₃P₃O₉ | 44% |

| Sodium Triphosphate | Na₅P₃O₁₀ | 58% |

| Sodium Pyrophosphate | Na₄P₂O₇ | 44% |

| Sodium Fluorophosphate | Na₂PO₃F | 84% |

| Sodium Polyphosphate | (NaPO₃)n | 55% |

| Data from mechanochemical reduction using potassium hydride. nih.govnih.govacs.org |

Theoretical and Computational Chemistry of Potassium Trimetaphosphate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental tools for investigating the electronic properties of molecules by solving the Schrödinger equation with various approximations. lsu.edu Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2, MP3) are commonly used to determine the electronic structure of phosphate (B84403) compounds. nih.gov

For the trimetaphosphate anion ([P₃O₉]³⁻), these calculations reveal critical information about its stability, bonding, and reactivity. Key outputs include:

Molecular Orbital (MO) Analysis : The energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are determined. nih.gov The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and its resistance to electronic excitation.

Electron Population and Charge Distribution : Methods like Natural Bond Orbital (NBO) analysis quantify the distribution of electronic charge across the atoms. nih.gov In the [P₃O₉]³⁻ anion, this analysis shows the partial positive charges on the phosphorus atoms and negative charges on the oxygen atoms, identifying the phosphorus atoms as electrophilic centers susceptible to nucleophilic attack.

Bonding Characteristics : Calculations can elucidate the nature of the P-O bonds within the cyclic structure, providing insights into bond strength, length, and orbital interactions. nih.gov

In the solid state, DFT calculations can predict properties such as the Density of States (DOS) and electronic band structure, which characterize the material as an insulator and describe the nature of chemical bonds between the potassium cations and the trimetaphosphate anions.

Table 1: Representative Parameters for Quantum Chemical Calculations of the Trimetaphosphate Anion

| Parameter | Example Value/Method | Purpose |

| Computational Method | DFT (B3LYP, M06-2X) | To approximate the solution to the Schrödinger equation for electron correlation. |

| Basis Set | 6-311++G(d,p), Def2TZVP | A set of mathematical functions used to represent the atomic orbitals in the molecule. nih.govnaturalspublishing.com |

| Solvation Model | PCM, SMD | To simulate the effect of a solvent (e.g., water) on the electronic structure. |

| Property Calculated | HOMO/LUMO Energies | To assess electronic stability and reactivity. nih.gov |

| Property Calculated | NBO Charges | To determine the partial charge on each atom. nih.gov |

Molecular Dynamics Simulations of Trimetaphosphate Systems

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. frontiersin.org For potassium trimetaphosphate, MD simulations are typically performed to understand its behavior in an aqueous solution, providing a dynamic picture of solute-solvent and ion-ion interactions. acs.orgnih.gov

A typical MD simulation of K₃P₃O₉ involves:

Placing trimetaphosphate anions and potassium cations in a simulation box filled with a large number of explicit water molecules.

Defining the interactions between all atoms using a set of parameters known as a force field.

Solving Newton's equations of motion iteratively to track the trajectory of each atom over a set period, often on the nanosecond to microsecond scale.

From these simulations, several key structural and dynamic properties can be extracted:

Hydration Structure : The simulations reveal how water molecules arrange around the trimetaphosphate anion and potassium cations, forming distinct hydration shells. The number of water molecules in the first hydration shell (coordination number) and their average distance can be calculated. acs.orgnih.gov

Ion Pairing : The tendency of K⁺ ions to associate with the negatively charged [P₃O₉]³⁻ anion in solution can be quantified, providing insights into the formation of contact or solvent-separated ion pairs.

Dynamics of Hydration : The stability of the hydration shells can be assessed by calculating the mean residence time of water molecules, which indicates how long a water molecule stays in the immediate vicinity of an ion before being replaced by another.

While direct MD studies on K₃P₃O₉ are not abundant, simulations of other polyphosphate systems show that K⁺ forms the least stable complexes compared to other cations like Mg²⁺, with a larger coordination distance between the cation and the phosphate oxygen atoms (approximately 2.64–2.70 Å for K⁺). nih.gov

Table 2: Key Parameters and Outputs of a Hypothetical MD Simulation of K₃P₃O₉ in Water

| Parameter / Output | Description | Typical Value / Observation |

| Force Field | CHARMM, AMBER, ReaxFF | A set of equations and parameters defining the potential energy of the system. nih.gov |

| Simulation Time | 10 - 1000 ns | The duration of the simulated physical process. |

| Temperature / Pressure | 300 K / 1 atm | Conditions are typically set to mimic standard experimental conditions. |

| Coordination Number (K⁺) | Number of nearest oxygen atoms (from water or anion) | Varies based on ion pairing and hydration. |

| Coordination Distance (K⁺-O) | Average distance to nearest oxygen atoms | ~2.6 - 2.7 Å for polyphosphate oxygen. nih.gov |

| Mean Residence Time | Average time a water molecule spends in the first hydration shell | Picoseconds to nanoseconds, indicating the lability of the hydration shell. |

Reaction Mechanism Elucidation via Computational Methods (e.g., DFT)

Computational chemistry, and DFT in particular, is a powerful tool for elucidating the detailed mechanisms of chemical reactions. researchgate.net For this compound, these methods are primarily used to study its hydrolysis—the cleavage of a P-O-P bond by water—which is a reaction of significant interest.

By mapping the potential energy surface of the reaction, computational chemists can:

Identify Intermediates and Transition States : The calculations can model the step-by-step process of a reaction, such as the nucleophilic attack of a water molecule or hydroxide (B78521) ion on a phosphorus atom. mdpi.com This allows for the characterization of high-energy transition states and transient intermediates. rutgers.edunih.gov For example, in reactions with amino acids, a highly active phosphoryl–carboxyl mixed anhydride (B1165640) intermediate is proposed. mdpi.com

Calculate Activation Energies : The energy difference between the reactants and the transition state, known as the activation energy or reaction barrier, can be calculated. nih.govnih.gov This value is directly related to the reaction rate and provides a quantitative understanding of the reaction's feasibility.

Determine Reaction Pathways : DFT studies can compare different possible mechanisms, such as a concerted (single-step) versus a stepwise pathway, to determine the most energetically favorable route. researchgate.net For phosphate hydrolysis, these are typically Sₙ2-type reactions. researchgate.net The role of solvent molecules in stabilizing intermediates or participating directly in proton transfer steps can also be explicitly modeled. nih.gov

These theoretical studies provide a molecular-level picture that complements experimental kinetic data, explaining how factors like pH influence the reaction rate and mechanism. rutgers.edu

Table 3: Energetic Parameters from a DFT Study of a Reaction Step (e.g., Hydrolysis)

| Parameter | Definition | Significance |

| ΔErxn (Reaction Energy) | Energy difference between products and reactants. | Indicates if the reaction is exothermic (negative) or endothermic (positive). |

| ΔG‡ (Activation Free Energy) | Free energy difference between the transition state and reactants. | Determines the kinetic rate of the reaction; a lower barrier means a faster reaction. nih.gov |

| Imaginary Frequency | Vibrational mode of a transition state. | A single imaginary frequency confirms a structure is a true transition state. |

| Reaction Intermediate | A local minimum on the potential energy surface between reactants and products. | Represents a short-lived species formed during the reaction. researchgate.net |

Structure-Reactivity Relationships from Computational Models

Computational models are instrumental in establishing quantitative structure-reactivity relationships (QSPR), which correlate a molecule's structural or electronic features with its chemical reactivity. researchgate.net For the trimetaphosphate anion, quantum chemical calculations provide a suite of descriptors that can predict its behavior in chemical reactions.

These reactivity descriptors, derived from the electronic structure, include:

Frontier Molecular Orbitals (HOMO/LUMO) : The energy of the LUMO indicates the ability of a molecule to accept electrons. A lower LUMO energy for [P₃O₉]³⁻ would suggest greater susceptibility to nucleophilic attack. The HOMO energy relates to the ability to donate electrons. researchgate.net

Global Reactivity Descriptors : Parameters like chemical potential (μ), molecular hardness (η), softness (S), and the global electrophilicity index (ω) are calculated from the HOMO and LUMO energies. Hardness (η) measures resistance to change in electron distribution; a "softer" molecule is generally more reactive. The electrophilicity index (ω) quantifies the ability of a species to accept electrons.

Local Reactivity Descriptors (Fukui Functions) : These indices indicate which specific atoms within the molecule are most likely to be involved in a reaction. For the trimetaphosphate anion, Fukui functions can pinpoint the phosphorus atoms as the primary sites for nucleophilic attack and specific oxygen atoms as sites for electrophilic attack or protonation.

By calculating these descriptors for trimetaphosphate and its derivatives or reaction intermediates, a theoretical framework can be built to predict how changes in structure (e.g., substitution) would affect its reactivity without the need for extensive experimentation.

Table 4: Key Computational Descriptors for Structure-Reactivity Analysis

| Descriptor | Formula | Chemical Interpretation for [P₃O₉]³⁻ |

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron; relates to oxidizing ability. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added; relates to reducing ability. |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons from the system. |

| Molecular Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to deformation of the electron cloud; higher hardness implies lower reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the propensity of the molecule to act as an electrophile. |

Materials Science Applications of Potassium Trimetaphosphate

Role as a Crosslinking Agent in Polymer Synthesis

Crosslinking is a chemical process that results in the formation of a three-dimensional network structure within a polymer, significantly altering its physical and chemical properties. youtube.com Potassium trimetaphosphate is employed as a crosslinking agent to improve the mechanical strength, thermal stability, and barrier properties of various polymers. mdpi.commdpi.com The crosslinking reaction typically occurs under alkaline conditions, where the trimetaphosphate ring opens and reacts with the hydroxyl groups of the polymer chains, forming distarch phosphate (B84403) or other polymer-phosphate linkages. researchgate.netdntb.gov.ua This process reinforces the natural hydrogen bonds within the polymer matrix with more robust, covalent chemical bonds. researchgate.net

Hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing and retaining large amounts of water. researchgate.net The rheological properties of hydrogels, such as their viscosity and viscoelasticity, are critical for their application in areas like 3D bioprinting and tissue engineering. nsf.govnih.gov this compound and its sodium counterpart, sodium trimetaphosphate (STMP), are utilized to control these properties by crosslinking natural polymers like pullulan and gelatin. researchgate.netnih.gov

The concentration of the crosslinking agent plays a crucial role in determining the final properties of the hydrogel. researchgate.net Increasing the concentration of trimetaphosphate generally leads to a higher crosslinking density, resulting in a stronger and more elastic gel. researchgate.net This is evidenced by an increase in the storage modulus (G') and loss modulus (G''), which are measures of the elastic and viscous behavior of the material, respectively. nsf.gov For instance, in the fabrication of pullulan hydrogels crosslinked with STMP, an increase in the crosslinker concentration results in a more densely crosslinked network, leading to enhanced rheological properties. researchgate.net However, there can be a critical concentration beyond which further addition of the crosslinking agent does not significantly alter the rheological properties. researchgate.net The shear-thinning behavior of some trimetaphosphate-crosslinked hydrogels makes them particularly suitable for applications requiring extrusion, such as 3D printing. researchgate.netnih.gov

Table 1: Effect of Crosslinker Concentration on Hydrogel Rheological Properties

| Polymer System | Crosslinking Agent | Change in Crosslinker Concentration | Effect on Storage Modulus (G') | Effect on Loss Modulus (G'') |

| Pullulan | Sodium Trimetaphosphate | Increase | Increase | Increase |

| PEDOT:PSS | Sodium Trimetaphosphate | Increase | Improved | Improved |

Starch, a readily available and biodegradable biopolymer, is often modified to enhance its properties for various industrial applications. nih.govresearchgate.net Chemical modification through crosslinking is a common strategy to overcome the limitations of native starch, such as its poor thermal stability and high water sensitivity. nih.govresearchgate.net this compound is an effective crosslinking agent for starch, leading to the formation of distarch phosphate, a modified starch with improved characteristics. researchgate.netscielo.br

The crosslinking of starch with trimetaphosphate enhances the interaction between starch chains, which in turn restricts the swelling power of the starch granules. scielo.br This modification leads to increased resistance to high temperatures and shear forces. researchgate.net Research on canna starch cross-linked with STMP showed that at certain concentrations, the peak viscosity of the starch paste increased, while the setback (a measure of retrogradation) was reduced for most modified starches. kmutt.ac.th Furthermore, cross-linking with trimetaphosphate has been shown to improve the freeze-thaw stability of starches, a desirable property in many food and material applications. scielo.brkmutt.ac.th The introduction of phosphate crosslinks can also increase the crystallinity of the starch, contributing to its enhanced stability. scielo.br

Table 2: Impact of Trimetaphosphate Crosslinking on Starch Properties

| Starch Type | Crosslinking Agent | Property Investigated | Observation |

| Canna Starch | Sodium Trimetaphosphate | Peak Viscosity | Increased at optimal concentrations |

| Canna Starch | Sodium Trimetaphosphate | Setback | Lowered in most modified samples |

| Canna Starch | Sodium Trimetaphosphate | Freeze-Thaw Stability | Improved at certain concentrations |

| Tigernut Starch | Sodium Trimetaphosphate | Solubility and Swelling Power | Lowered |

| Tigernut Starch | Sodium Trimetaphosphate | Crystallinity | Enhanced |

Note: This table is a summary of findings from the cited literature. scielo.brkmutt.ac.th

The use of biodegradable polymers for packaging and other film applications is a growing area of research. mdpi.com However, films made from natural polymers like hemicellulose and starch often suffer from poor mechanical strength and high water vapor permeability. mdpi.commdpi.com Crosslinking with agents such as this compound can significantly improve these properties. mdpi.commdpi.com

In a study on hemicellulose films crosslinked with STMP, a notable increase in tensile strength was observed. mdpi.comnih.gov The formation of a crosslinked network enhanced the intermolecular forces within the film, leading to a more rigid and robust material. mdpi.com At an optimal concentration of STMP, the tensile strength of the hemicellulose film was reported to be 118% higher than that of the unmodified film. mdpi.comnih.gov Similarly, starch-based films crosslinked with STMP have shown increased tensile strength and opacity, along with decreased water vapor permeability. mdpi.com This enhancement in mechanical and barrier properties is attributed to the formation of a more compact and dense polymer network due to the crosslinking reaction. mdpi.commdpi.com

Table 3: Mechanical Properties of Trimetaphosphate-Crosslinked Polymeric Films

| Polymer Film | Crosslinking Agent | STMP Addition (%) | Tensile Strength (MPa) | Elastic Modulus (MPa) | Elongation at Break (%) |

| Hemicellulose | Sodium Trimetaphosphate | 0 | ~13.8 | Not specified | 3.48 |

| Hemicellulose | Sodium Trimetaphosphate | 10 | 30.08 | 1512 | Not specified |

| Hemicellulose | Sodium Trimetaphosphate | 20 | Not specified | Not specified | 1.86 |

Note: Data extracted from a study on hemicellulose films. mdpi.com

Development of Advanced Functional Materials Utilizing Trimetaphosphate

The application of this compound extends to the development of advanced functional materials with tailored properties for specific technological needs. These materials often exhibit enhanced thermal, mechanical, and barrier properties, making them suitable for a range of applications from sustainable packaging to advanced electronics. oaepublish.comdeakin.edu.auox.ac.ukntnu.edu

For instance, the crosslinking of biopolymers with trimetaphosphate can lead to the creation of materials with improved performance for use in potassium-ion batteries. oaepublish.comdeakin.edu.au The development of such advanced materials is crucial for overcoming the challenges associated with current battery technologies, such as anode volume expansion and sluggish kinetics. oaepublish.comdeakin.edu.au By creating more stable and robust polymer networks, trimetaphosphate crosslinking can contribute to the design of next-generation energy storage devices. oaepublish.comdeakin.edu.au Furthermore, the ability to fine-tune the properties of polymers through crosslinking opens up possibilities for creating novel materials for use in sensors, catalysts, and other high-performance applications. ox.ac.uk The versatility of trimetaphosphate as a crosslinking agent makes it a key component in the toolbox of materials scientists working to develop the advanced functional materials of the future. ox.ac.ukidu.ac.id

Advanced Analytical Methodologies for Trimetaphosphate Species

Chromatographic Separation Techniques (e.g., HPLC, Ion Chromatography)

Chromatography is a fundamental technique for separating mixtures into their individual components. ksu.edu.sanih.gov For ionic species like trimetaphosphate, ion chromatography and high-performance liquid chromatography (HPLC) are the most powerful and widely employed methods.

Ion Chromatography (IC)

Ion chromatography is a highly effective technique for the separation and determination of various phosphate (B84403) species, including trimetaphosphate, pyrophosphate, and tripolyphosphate. labrulez.commetrohm.com This method utilizes an ion-exchange column as the stationary phase and an aqueous eluent as the mobile phase to separate anions based on their charge and size. metrohm.com Suppressed conductivity detection is commonly used, which reduces the background conductivity of the eluent, thereby enhancing the sensitivity for the analyte ions. metrohm.com

Gradient elution, where the concentration of the eluent is changed during the analysis, is often employed to achieve optimal separation of a wide range of phosphate species in a single run. metrohm.comspkx.net.cn For instance, a sodium hydroxide (B78521) gradient can be used to elute different polyphosphates from an anion-exchange column. thermofisher.com The combination of a high-capacity column and a hydroxide eluent delivers sensitive and high-resolution separations. thermofisher.com

The successful separation of trimetaphosphate from other phosphates and standard ions in matrices like detergents and fertilizers has been demonstrated using IC. metrohm.com In some applications, online sample treatment, such as using a Dionex InGuard HRP cartridge, can be employed to remove hydrophobic compounds that might interfere with the analysis and damage the analytical column. thermofisher.com

Table 1: Ion Chromatography Conditions for Polyphosphate Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | IonPac® AS11 | IonPac AS16 |

| Eluent | Sodium hydroxide gradient | Potassium hydroxide gradient |

| Detection | Suppressed Conductivity | Suppressed Conductivity |

| Application | Separation of ortho-, pyro-, trimeta-, tripoly-, and tetrapolyphosphate. thermofisher.com | Determination of polyphosphates in food samples. thermofisher.com |

High-Performance Liquid Chromatography (HPLC)

HPLC is another versatile chromatographic technique that can be adapted for the analysis of phosphate species. helixchrom.com While ion chromatography is generally more specific for anions, reverse-phase HPLC can also be utilized, often with specialized columns and mobile phases. sielc.com For the analysis of polar analytes like phosphates, mixed-mode columns that combine reverse-phase and ion-exchange characteristics can be effective. helixchrom.com

The mobile phase composition, including the type of organic solvent (e.g., acetonitrile), buffer, and pH, plays a critical role in the retention and separation of analytes. helixchrom.comsielc.com For instance, potassium phosphate itself can be used as a component of the mobile phase buffer in certain HPLC applications, although care must be taken to prevent its precipitation, which can be incompatible with the system. researchgate.net Isocratic elution (constant mobile phase composition) can be advantageous in overcoming baseline shifts sometimes observed with gradient elution in the analysis of nucleotides like triphosphates. nih.gov

Spectroscopic Quantification Methods

Spectroscopic methods are based on the interaction of electromagnetic radiation with the analyte. For the quantification of phosphate species like trimetaphosphate, UV-Visible spectrophotometry is a common and accessible technique.

UV-Visible Spectrophotometry

Direct spectrophotometric determination of trimetaphosphate is not feasible as it does not possess a suitable chromophore. However, it can be quantified indirectly after hydrolysis to orthophosphate. The resulting orthophosphate can then be determined using well-established colorimetric methods, such as the molybdenum blue method. scispace.comresearchgate.net

In this method, orthophosphate reacts with an excess of molybdate (B1676688) in an acidic solution to form a phosphomolybdate complex. researchgate.netnih.gov This complex is then reduced by an agent like ascorbic acid or tin(II) chloride to produce a intensely colored "molybdenum blue" complex. scispace.comresearchgate.net The intensity of the blue color, which is directly proportional to the phosphate concentration, is measured spectrophotometrically at a specific wavelength, typically between 740 nm and 890 nm. scispace.comresearchgate.net The system generally follows the Beer-Lambert law over a specific concentration range, allowing for quantitative analysis. researchgate.netnih.gov

It is important to note that this method determines the total phosphate content after hydrolysis and does not distinguish between different phosphate species. Therefore, prior separation by chromatography is necessary if the concentration of trimetaphosphate specifically is required in a mixture of phosphates.

Table 2: Molybdenum Blue Method for Phosphate Quantification

| Parameter | Details | Reference |

|---|---|---|

| Principle | Formation of a phosphomolybdate complex followed by reduction to molybdenum blue. | scispace.comresearchgate.netnih.gov |

| Reagents | Ammonium (B1175870) molybdate, reducing agent (e.g., ascorbic acid, tin(II) chloride), sulfuric acid. | scispace.comresearchgate.net |

| Wavelength of Maximum Absorbance (λmax) | Typically between 740 nm and 890 nm. | scispace.comresearchgate.net |

| Quantification | Based on a calibration curve of absorbance versus known phosphate concentrations. | scispace.com |

Comprehensive Multi-Technique Analytical Strategies

For a more definitive and comprehensive analysis of trimetaphosphate, especially in complex matrices, a combination of different analytical techniques is often employed. This multi-technique approach leverages the separation power of chromatography with the high selectivity and sensitivity of modern detectors.

Chromatography Coupled with Mass Spectrometry (MS)

The coupling of a chromatographic system (either HPLC or IC) with a mass spectrometer provides a powerful analytical tool. Mass spectrometry can provide molecular weight and structural information, leading to highly selective and sensitive detection of different polyphosphate species. colby.edu Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of ionic and polar molecules like polyphosphates, allowing them to be transferred into the gas phase for mass analysis. colby.edu

This combination allows for the separation of different phosphate oligomers by chromatography, followed by their unambiguous identification and quantification by mass spectrometry. colby.edu This is particularly advantageous as it can distinguish between different polyphosphate species without the need for pre-separation or the incorporation of UV-absorbing chromophores. colby.edu Direct analysis in real-time mass spectrometry (DART-MS) is another advanced technique that has been used for the rapid quantification of highly polar organophosphorus compounds.

Other Multi-Technique Approaches

Other analytical techniques that can be integrated into a comprehensive strategy include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a powerful tool for the characterization of different phosphate species in solution, providing information about their chemical environment and structure. colby.edu

Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte, offering high separation efficiency for phosphate oligomers. colby.edu

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This technique can be used for the elemental analysis of phosphorus, providing a highly sensitive measure of the total phosphorus content. rsc.org

By combining these advanced analytical methodologies, a complete profile of trimetaphosphate and other phosphate species in a sample can be obtained, providing valuable information for various scientific and industrial purposes.

Potassium Trimetaphosphate in Prebiotic Chemistry and Origins of Life Research

Abiotic Synthesis Pathways and Formation under Primitive Earth Conditions

The availability of reactive phosphorus is considered a critical bottleneck for the origin of life, as the most abundant phosphorus mineral, apatite, is largely insoluble. researchgate.netnih.govnih.gov However, several plausible abiotic pathways have been proposed for the formation of soluble and reactive phosphorus species like trimetaphosphate under conditions thought to have existed on the early Earth.

Volcanic activity is considered a primary source of polyphosphates. nih.govnih.govmdpi.com Experiments simulating magmatic conditions have demonstrated that heating phosphate (B84403) minerals to high temperatures (over 1000 °C) can produce P₄O₁₀, which upon reaction with water, can yield trimetaphosphate and other polyphosphates. nih.govmdpi.com Volcanic fumaroles, such as those on Mount Usu in Japan, have been found to contain polyphosphates in their gaseous condensates, lending support to this hypothesis. nih.gov

Hydrothermal vent systems, both submarine and subaerial, are another proposed environment for trimetaphosphate synthesis. nih.gov Heat flows within rock cracks in these systems can liberate phosphate from apatite by selectively removing calcium, leading to a significant up-concentration of soluble phosphate. researchgate.net Subsequent heating of these phosphate-rich solutions can trigger the formation of trimetaphosphate. researchgate.net

The presence of certain minerals and other prebiotic molecules could have also facilitated the formation of trimetaphosphate. For instance, the meteorite mineral schreibersite ((Fe,Ni)₃P) reacts with water to form various reduced phosphorus species that can be oxidized to produce polyphosphates. nih.govnih.gov It has also been shown that diamidophosphate (B1260613), which can be formed from the reaction of ammonium (B1175870) ions with schreibersite, can generate trimetaphosphate. nih.gov Furthermore, heating ammonium dihydrogen phosphate with urea (B33335) at moderate temperatures (85 to 100 °C) can produce polyphosphates, and the presence of nucleosides in this reaction mixture can yield trimetaphosphate.

Table 1: Plausible Abiotic Synthesis Pathways for Trimetaphosphate

| Pathway | Proposed Environment | Key Precursors | Conditions | Supporting Evidence |

| Volcanic Activity | Volcanic fumaroles, magmatic systems | Phosphate minerals (e.g., apatite) | High temperatures (>1000 °C) followed by hydration | Laboratory simulations, analysis of volcanic gas condensates nih.govnih.govmdpi.com |

| Hydrothermal Vents | Submarine or subaerial hydrothermal systems | Apatite, water | Thermal gradients, heating of phosphate-rich solutions | Experimental studies on heat-flow-driven phosphate solubilization researchgate.netnih.gov |

| Meteorite Mineral Reactions | Impact sites, aqueous environments | Schreibersite, water, ammonium ions | Aqueous reaction, potential oxidation | Laboratory experiments with schreibersite and diamidophosphate nih.govnih.gov |

| Urea-Mediated Synthesis | Evaporating ponds, terrestrial environments | Ammonium dihydrogen phosphate, urea, nucleosides | Moderate heating (72-100 °C) | Laboratory synthesis experiments |

Role in Prebiotic Phosphorylation Reactions

Phosphorylation, the addition of a phosphate group to a molecule, is a fundamental process in modern biology, crucial for energy transfer and the structure of nucleic acids. Potassium trimetaphosphate is a highly effective phosphorylating agent in aqueous solutions under mild, prebiotically plausible conditions. mdpi.comnih.govresearchgate.net

It has been demonstrated to phosphorylate a wide range of prebiotic molecules:

Nucleosides: Trimetaphosphate can phosphorylate nucleosides to form nucleotides, the building blocks of RNA and DNA. nih.govnih.gov Reactions in alkaline aqueous solutions, sometimes in the presence of urea or metal ions like Mg²⁺ and Ni(II), can yield various nucleoside monophosphates (NMPs), diphosphates (NDPs), and even triphosphates (NTPs). mdpi.comnih.govchemrxiv.org Non-aqueous environments, such as formamide (B127407) solutions, have also been shown to promote the phosphorylation of nucleosides by trimetaphosphate, leading to the formation of cyclized nucleotides and nucleoside diphosphates. nih.govfrontiersin.org

Amino Acids: Trimetaphosphate reacts with amino acids to form N-phosphoryl amino acids. nih.govrsc.org This can occur through two main pathways depending on the pH. In acidic conditions, O-phosphorylation can occur, while in alkaline solutions, the amino group of the amino acid attacks the trimetaphosphate ring, leading to N-phosphorylation. nih.govfrontiersin.org

Glycerol (B35011) and Glyceric Acid: As key components of lipids and metabolic pathways, the phosphorylation of glycerol and glyceric acid is a significant step in prebiotic chemistry. Trimetaphosphate has been shown to effectively phosphorylate glycerol in non-aqueous solvents like formamide, with yields significantly enhanced in the presence of silicate (B1173343) minerals. mdpi.comusf.edu Similarly, in alkaline aqueous solutions, trimetaphosphate can phosphorylate glyceric acid to produce a mixture of 2- and 3-phosphoglyceric acids, key intermediates in glycolysis. nasa.govnih.gov

Table 2: Trimetaphosphate-Mediated Phosphorylation of Prebiotic Molecules

| Molecule | Product(s) | Conditions | Significance |

| Nucleosides | Nucleoside monophosphates (NMPs), diphosphates (NDPs), triphosphates (NTPs), cyclic nucleotides | Aqueous (alkaline, neutral), non-aqueous (formamide), presence of metal ions or urea | Formation of RNA and DNA precursors nih.govnih.govchemrxiv.org |

| Amino Acids | N-phosphoryl amino acids, O-phosphoryl amino acids | Aqueous (acidic or alkaline pH) | Activation of amino acids for peptide synthesis nih.govfrontiersin.orgrsc.org |

| Glycerol | Glycerol phosphates | Non-aqueous solvents (e.g., formamide), presence of silicate minerals | Formation of precursors for cell membranes mdpi.comusf.edu |

| Glyceric Acid | 2- and 3-phosphoglyceric acids | Alkaline aqueous solution | Formation of key metabolic intermediates nasa.govnih.gov |

Involvement in the Formation of Prebiotic Macromolecules (Peptides, Polynucleotides)

A critical step in the origin of life is the polymerization of simple organic monomers into functional macromolecules. Trimetaphosphate is a potent condensing agent that facilitates the formation of peptide and phosphodiester bonds, the backbones of proteins and nucleic acids, respectively.

Peptide Synthesis: The formation of peptides from amino acids in an aqueous environment is thermodynamically unfavorable. frontiersin.org Trimetaphosphate overcomes this barrier by activating amino acids. researchgate.netnih.gov The process typically involves the formation of an N-phosphoryl amino acid intermediate, which then reacts with another amino acid to form a dipeptide. nih.govmdpi.com This trimetaphosphate-mediated peptide synthesis has been shown to occur over a broad range of temperatures and pH levels, including mild, ambient conditions. nih.govnih.gov Research has demonstrated the formation of various dipeptides and even tripeptides through this mechanism. researchgate.netnih.gov

Cyclic Dipeptide Formation: Trimetaphosphate has also been shown to catalyze the formation of cyclic dipeptides (diketopiperazines). researchgate.netfrontiersin.orgnih.gov These molecules are considered potential peptide precursors and may have acted as catalysts in prebiotic reactions. frontiersin.orgnih.gov The formation of proline-containing cyclic dipeptides from free amino acids in an alkaline aqueous solution with trimetaphosphate has been observed with high yields. researchgate.netnih.gov

Polynucleotide Precursors: Trimetaphosphate plays a crucial role in the synthesis of nucleoside 5'-polyphosphates. nih.govnasa.gov When solutions of nucleoside 5'-phosphates and trimetaphosphate are dried, longer polyphosphate chains are formed. nih.govnasa.gov These activated nucleotides are the direct precursors for the enzymatic synthesis of RNA and DNA in modern biology, suggesting a plausible prebiotic pathway to forming the necessary building blocks for nucleic acid replication. nih.gov

Table 3: Formation of Prebiotic Macromolecules Mediated by Trimetaphosphate

| Macromolecule/Precursor | Monomers | Key Intermediate(s) | Conditions | Significance |

| Peptides (e.g., Diglycine) | Amino acids (e.g., Glycine) | N-phosphoryl amino acid, Cyclic acylphosphoramidate (CAPA) | Aqueous solution, broad pH and temperature range | Abiotic formation of protein precursors nih.govnih.govnih.gov |

| Cyclic Dipeptides | Amino acids (e.g., Proline) | Linear dipeptide, N-phosphoryl dipeptide | Alkaline aqueous solution | Formation of potential peptide precursors and prebiotic catalysts researchgate.netfrontiersin.orgnih.gov |

| Nucleoside 5'-polyphosphates | Nucleoside 5'-phosphates | - | Drying conditions, presence of Mg²⁺ | Synthesis of activated precursors for polynucleotide formation nih.govnasa.gov |

Catalysis in Prebiotic Chemical Evolution

Beyond acting as a reactant in phosphorylation and condensation reactions, trimetaphosphate also exhibits catalytic properties that are relevant to prebiotic chemical evolution. Its ability to facilitate reactions under a wide range of conditions, including mild temperatures and neutral pH, suggests it could have played a significant role in making prebiotic synthesis more efficient and widespread on the early Earth. frontiersin.orgnih.gov

Trimetaphosphate can be considered a catalyst in the sense that it lowers the energy barrier for condensation reactions that are otherwise thermodynamically unfavorable in water. researchgate.net For example, in the synthesis of cyclic dipeptides, trimetaphosphate promotes the initial formation of the linear dipeptide, which then cyclizes. researchgate.netfrontiersin.org This catalytic role extends to broadening the environmental conditions under which peptide synthesis can occur, moving it from harsh environments (e.g., near-boiling temperatures, extreme pH) to more benign, aqueous settings. nih.gov

The presence of minerals and clays (B1170129) can further enhance the catalytic activity associated with trimetaphosphate. nih.govfrontiersin.org Positively charged mineral surfaces can adsorb negatively charged phosphates and phosphate esters, creating a localized environment that promotes polymerization. nih.govfrontiersin.org

Theories of Chemical Evolution Involving Cyclic Phosphates

The unique reactivity of cyclic phosphates like trimetaphosphate has led to their incorporation into several theories of chemical evolution. These theories often address the "phosphorus problem" – the low solubility and reactivity of the primary phosphorus mineral, apatite. gatech.edu The abiotic synthesis of trimetaphosphate provides a plausible solution to this problem, making reactive phosphorus available for the synthesis of life's building blocks. gatech.edu

One of the most prominent theories where cyclic phosphates play a crucial role is the RNA World hypothesis . nih.govffame.orgnih.gov This hypothesis posits that RNA, not DNA, was the primary genetic material in early life, capable of both storing information and catalyzing chemical reactions. A key challenge for this hypothesis is the prebiotic synthesis of RNA's building blocks, the ribonucleoside triphosphates (rNTPs). chemrxiv.org Trimetaphosphate provides a plausible prebiotic route to these activated nucleotides through the phosphorylation of nucleosides. chemrxiv.orgnih.gov The demonstration that trimetaphosphate can produce rNTPs under mild conditions, which can then be used by polymerase ribozymes to synthesize RNA, provides a critical link between prebiotic chemistry and the emergence of a self-replicating RNA system. chemrxiv.org

Broader theories on the origin of life also emphasize the central role of phosphorus. It is hypothesized that large, water-soluble cyclic metaphosphates could have formed mineral scaffolds in primordial seas, providing a template for the organization and sequestration of other prebiotic molecules, ultimately leading to self-replicating systems. nih.gov The ability of trimetaphosphate to drive the synthesis of both peptides and nucleotide precursors suggests a potential co-evolution of these two fundamental classes of biomolecules, a key aspect of many origin of life models. researchgate.net The concurrent formation and interaction of these molecules, facilitated by cyclic phosphates, could have set the stage for the emergence of the complex interplay between nucleic acids and proteins that characterizes all life today.

Interactions of Potassium Trimetaphosphate in Complex Chemical Systems

Chelation and Complexation Behavior with Metal Ions

Potassium trimetaphosphate demonstrates significant chelation and complexation with various metal ions, influencing their solubility and reactivity. The cyclic structure of the trimetaphosphate anion allows it to act as a multidentate ligand, forming stable complexes with metal cations.

Research indicates that potassium metaphosphate can form soluble complexes with calcium and magnesium cations. google.com The interaction between phosphate (B84403) groups and metal ions such as Li⁺, Na⁺, K⁺, Be²⁺, Mg²⁺, and Ca²⁺ has been studied, revealing that the energy of formation for these complexes varies with the metal ion, following the trend Be²⁺ > Mg²⁺ > Ca²⁺ > Li⁺ > Na⁺ > K⁺ for isostructural complexes. nih.gov This suggests that divalent cations generally form more stable complexes with phosphates than monovalent cations.

The stability of complexes formed between the trimetaphosphate anion and rare earth metal ions has been quantified, showing an increase in stability from Lanthanum (La³⁺) to Lutetium (Lu³⁺). nih.gov This trend highlights the effect of ionic radius and charge density on the strength of the complex.

| Rare Earth Metal Ion | Stability Constant (β) |

|---|---|

| La³⁺ | 3.82 |

| Lu³⁺ | 7.76 |

Data sourced from a study conducted at a temperature of 20°C and an ionic strength of μ = 0.1. nih.gov

The trimetaphosphate anion can function as a bi- or tridentate ligand, coordinating with transition metal ions. wikipedia.org The formation of these complexes is a key aspect of its chemical behavior, influencing processes where metal ion activity is a critical factor. The ability of multidentate ligands to form more stable metal complexes compared to similar monodentate ligands is known as the chelate effect. du.edu.egchemguide.co.uk

Interactions with Organic Molecules and Biomolecules

This compound plays a significant role in the phosphorylation of organic molecules and biomolecules, a fundamental process in prebiotic chemistry and contemporary biochemistry. It can act as a phosphorylating agent, transferring a phosphate group to nucleophiles such as amino acids and alcohols.

In aqueous solutions, trimetaphosphate can facilitate the formation of peptides from amino acids. nih.govnih.gov Studies have shown that it can activate amino acids by forming a highly active phosphoryl-carboxyl mixed anhydride (B1165640) intermediate, which then reacts to form peptide bonds. mdpi.com This process is influenced by factors such as pH and temperature. nih.gov For instance, trimetaphosphate has been shown to activate prebiotic peptide synthesis across a wide range of temperatures and pH levels. nih.gov

Trimetaphosphate is also capable of phosphorylating other biomolecules. For example, it can react with glycerol (B35011) in non-aqueous solvents to produce phosphorylated derivatives. mdpi.com This reaction is enhanced in the presence of silicates like quartz sand and kaolinite (B1170537) clay. mdpi.com The phosphorylation of amino acids by trimetaphosphate can occur through both O-phosphorylation (on hydroxyl groups) and N-phosphorylation (on amino groups), depending on the reaction conditions. nih.gov

The interaction with biomolecules is not limited to synthesis; trimetaphosphate can also influence the stability of existing bonds. It has been noted to have a stabilizing effect on peptide bonds, likely by increasing the hydrogen interaction of the amide proton with the lone pair electrons on the phosphate oxygen. nih.gov

Influence on Abiotic Mineralization Processes

This compound can influence abiotic mineralization processes, particularly those involving the formation of phosphate minerals. Its ability to complex with metal ions like calcium can affect the nucleation and growth of mineral phases such as apatite.

In the context of biomineralization, potassium has been identified as being involved in the process of dentin mineralization, which involves the formation of apatite. researchgate.net Studies on the synthesis of calcium-potassium-phosphate composites show that potassium hydroxide (B78521) is used in the precipitation process to form these materials from calcium phosphate solutions. upnjatim.ac.id This indicates an interaction where potassium ions are incorporated into or influence the formation of calcium phosphate structures.

The precipitation of calcium phosphate is a complex process that can result in various forms, including dicalcium phosphate and hydroxyapatite, depending on conditions like pH, temperature, and the molar ratio of calcium to phosphorus. deswater.commdpi.com By forming soluble complexes with calcium, this compound can modulate the concentration of free calcium ions in solution, thereby influencing the kinetics of precipitation and the type of mineral phase that forms. google.com For example, the formation of potassium-substituted lead fluorapatite (B74983) has been achieved through solid-state reactions involving potassium carbonate, demonstrating the integration of potassium into apatite-like structures. nih.gov

Behavior in Aqueous and Non-Aqueous Environments

The chemical behavior of this compound is highly dependent on the solvent environment. Its stability, reactivity, and interaction mechanisms differ significantly between aqueous and non-aqueous systems.

In aqueous solutions, the trimetaphosphate anion is subject to hydrolysis, where the cyclic structure is cleaved to form linear polyphosphates and eventually orthophosphate. The rate of this hydrolysis is influenced by factors such as pH and temperature. acs.orge3s-conferences.org For instance, the hydrolysis of the complex Trans-K[Cr(ox)₂(H₂O)₂]·3H₂O has been shown to be pH-dependent. researchgate.net The reactivity of trimetaphosphate in aqueous solutions is central to its role in prebiotic peptide synthesis, with reactions being carried out at various pH levels and temperatures to optimize product yields. nih.govmdpi.com

In non-aqueous environments, this compound can exhibit different reactivity. Studies have shown that it can effectively phosphorylate glycerol in non-aqueous solvents such as formamide (B127407) and a eutectic solvent composed of choline (B1196258) chloride and glycerol. mdpi.com In these environments, yields of phosphorylated products can be significantly high, especially in the presence of silicate (B1173343) minerals. mdpi.com The use of non-aqueous solvents can be advantageous for phosphorylation reactions as it can prevent the competing hydrolysis of the trimetaphosphate ring. The solubility and reactivity of salts like this compound are dictated by the properties of the non-aqueous solvent, such as its polarity and dielectric constant. bhu.ac.invpscience.org

The table below summarizes the effect of the environment on the primary reactions of this compound.

| Environment | Primary Behavior/Reaction | Influencing Factors | Example Products |

|---|---|---|---|

| Aqueous Solution (Acidic/Neutral) | Hydrolysis, Peptide Synthesis | pH, Temperature | Linear polyphosphates, Peptides, Phosphorylated amino acids |

| Aqueous Solution (Alkaline) | Peptide Synthesis, Complexation with Metal Ions | pH, Metal Ion Concentration | Peptides, Metal-phosphate complexes |

| Non-Aqueous Solvent (e.g., Formamide) | Phosphorylation of Organic Molecules | Solvent Type, Presence of Catalysts (e.g., Silicates) | Glycerol phosphate |

Future Research Directions and Emerging Paradigms in Potassium Trimetaphosphate Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Production

The conventional synthesis of potassium trimetaphosphate often involves high-temperature condensation reactions, which can be energy-intensive. Future research is increasingly focused on developing novel, more sustainable synthetic pathways that offer greater control over product purity and morphology.

Mechanochemical Synthesis: A promising green chemistry approach involves the mechanochemical activation of phosphate (B84403) precursors. This solvent-free method utilizes mechanical force to induce chemical reactions, potentially lowering the energy requirements and reducing waste compared to traditional thermal methods. Research into the mechanochemical synthesis of various phosphates suggests its applicability to this compound production. nsf.gov

Flow Chemistry: Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. youtube.comyoutube.comthieme-connect.depolimi.it The adaptation of flow synthesis to the production of this compound could enable scalable and highly controlled manufacturing. This methodology is particularly advantageous for managing exothermic reactions and handling reactive intermediates.